L-Tyrosyl-L-lysyl-L-leucyl-L-leucyl-L-prolylglycine

Description

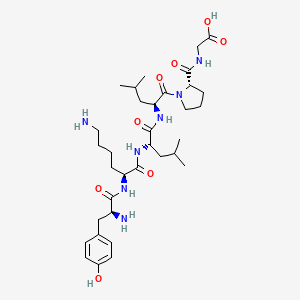

L-Tyrosyl-L-lysyl-L-leucyl-L-leucyl-L-prolylglycine (Tyr-Lys-Leu-Leu-Pro-Gly) is a hexapeptide with a sequence that combines aromatic, charged, and hydrophobic residues. Its structure includes:

- Lysine (Lys): Introduces a positively charged side chain, enhancing solubility and interaction with negatively charged biomolecules.

- Two consecutive leucines (Leu): Contribute hydrophobicity, likely influencing membrane interactions or protein folding.

- Proline (Pro): Imparts structural rigidity due to its cyclic side chain.

- C-terminal glycine (Gly): Offers flexibility to the peptide backbone.

Properties

CAS No. |

669713-09-1 |

|---|---|

Molecular Formula |

C34H55N7O8 |

Molecular Weight |

689.8 g/mol |

IUPAC Name |

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C34H55N7O8/c1-20(2)16-26(32(47)40-27(17-21(3)4)34(49)41-15-7-9-28(41)33(48)37-19-29(43)44)39-31(46)25(8-5-6-14-35)38-30(45)24(36)18-22-10-12-23(42)13-11-22/h10-13,20-21,24-28,42H,5-9,14-19,35-36H2,1-4H3,(H,37,48)(H,38,45)(H,39,46)(H,40,47)(H,43,44)/t24-,25-,26-,27-,28-/m0/s1 |

InChI Key |

JNOQABBMWGOZSE-XLIKFSOKSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-lysyl-L-leucyl-L-leucyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.

Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods require precise control of reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-lysyl-L-leucyl-L-leucyl-L-prolylglycine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Various reagents, such as acylating agents or alkylating agents, can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Tyrosyl-L-lysyl-L-leucyl-L-leucyl-L-prolylglycine has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-lysyl-L-leucyl-L-leucyl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Comparisons

Analysis of Key Differences

Charge and Solubility

- The target peptide’s lysine residue distinguishes it from analogs like 837362-21-7 (Leu-Leu-Pro-Pro-Tyr-Gly), which lacks charged residues. This likely improves aqueous solubility and enables electrostatic interactions with membranes or nucleic acids .

- In contrast, 646990-62-7 incorporates cysteine, enabling disulfide bond formation but introducing oxidative instability absent in the target .

Hydrophobicity and Structural Rigidity

- 823233-47-2 substitutes leucine with isoleucine and methionine, altering hydrophobic packing and introducing sulfur-based reactivity, which the target avoids .

Aromatic and Functional Residues

- The N-terminal tyrosine in the target may facilitate receptor binding or π-stacking, analogous to the dual tyrosines in 646990-62-7 .

Biological Activity

L-Tyrosyl-L-lysyl-L-leucyl-L-leucyl-L-prolylglycine (TYR-LYS-LEU-LEU-PRO-GLY) is a synthetic peptide comprising six amino acids: tyrosine (Tyr), lysine (Lys), leucine (Leu), proline (Pro), and glycine (Gly). This compound has garnered attention in biochemical research due to its potential biological activities and therapeutic applications.

The synthesis of TYR-LYS-LEU-LEU-PRO-GLY typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids, ensuring high purity and yield. The process includes:

- Activation : The carboxyl group of the incoming amino acid is activated using reagents such as HBTU or DIC.

- Coupling : The activated amino acid reacts with the amine group of the growing peptide chain.

- Deprotection : Temporary protecting groups on the amino acids are removed to facilitate further coupling.

- Cleavage : The completed peptide is cleaved from the resin and purified.

The biological activity of TYR-LYS-LEU-LEU-PRO-GLY is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and specificity are influenced by its unique amino acid sequence, which can modulate various signaling pathways within cells.

- Cell Signaling : Research indicates that peptides like TYR-LYS-LEU-LEU-PRO-GLY can influence cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis .

- Antimicrobial Properties : Some studies suggest that similar peptides exhibit antimicrobial activity, which could be explored for therapeutic uses in treating infections.

Comparative Studies

To understand the uniqueness of TYR-LYS-LEU-LEU-PRO-GLY, it is beneficial to compare it with similar compounds:

| Compound Name | Composition | Notable Activity |

|---|---|---|

| L-Leucyl-L-Tyrosine | Leucine + Tyrosine | Antimicrobial properties |

| Cyclo(L-Leucyl-Prolyl) | Cyclic structure | Enhanced stability |

| Semaglutide | Longer peptide with therapeutic use | Diabetes treatment |

Research Findings

Several studies have investigated the biological activities of peptides similar to TYR-LYS-LEU-LEU-PRO-GLY:

- In Vitro Studies : Research demonstrated that peptides containing leucine and proline can enhance cellular uptake mechanisms, suggesting a potential role in drug delivery systems .

- Animal Models : In vivo studies on related peptides have shown effects on immune modulation, indicating that TYR-LYS-LEU-LEU-PRO-GLY might also influence immune responses .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of a peptide with a similar structure to TYR-LYS-LEU-LEU-PRO-GLY. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Case Study 2: Cellular Uptake Mechanisms

Another study focused on the uptake mechanisms of dipeptides and tripeptides in human intestinal cells. It was found that certain structural features significantly enhanced absorption rates, which could be extrapolated to understand how TYR-LYS-LEU-LEU-PRO-GLY might behave in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.